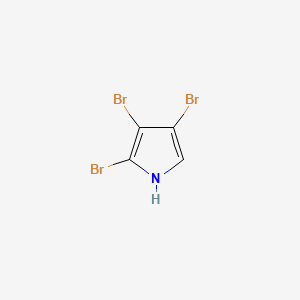

2,3,4-tribromo-1H-pyrrole

Description

Contextualization of Pyrrole Derivatives in Heterocyclic Chemistry

Pyrrole, a five-membered aromatic heterocycle with the chemical formula C₄H₄NH, represents a fundamental scaffold in the vast field of heterocyclic chemistry. researchgate.netwikipedia.orgijrst.com Its structure is a cornerstone for numerous biologically significant molecules, including heme and chlorophyll. researchgate.net The aromatic character of the pyrrole ring arises from the delocalization of the nitrogen atom's lone pair of electrons throughout the cycle, which results in a 4n+2 π-electron system according to Hückel's rule. wikipedia.org This electron-rich nature makes pyrrole and its derivatives highly reactive towards electrophilic substitution, a characteristic that is central to their synthetic utility. ijrst.comuctm.edu

The synthesis of the pyrrole core has been a subject of extensive research, leading to the development of several named reactions that are now staples in organic synthesis. These classical methods include the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a β-dicarbonyl compound, the Paal-Knorr synthesis from a 1,4-diketone and an amine, and the Hantzsch pyrrole synthesis. researchgate.netnih.gov More modern approaches, such as the Van Leusen reaction using tosylmethyl isocyanide (TosMIC), have further expanded the toolkit for creating polysubstituted pyrroles. nih.gov The versatility of these synthetic routes allows for the preparation of a wide array of pyrrole derivatives, which serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. uctm.edunih.govresearchgate.net

Significance of Halogenation in Pyrrole Reactivity and Synthetic Utility

The introduction of halogen atoms onto the pyrrole ring, a process known as halogenation, profoundly influences the molecule's reactivity and physical properties. researchgate.net Halogenated pyrroles are integral components of many marine natural products, often exhibiting fascinating biological activities. researchgate.netresearchgate.net The presence of halogens can enhance properties such as lipophilicity and membrane permeability, which are crucial for the development of bioactive compounds. researchgate.net

From a synthetic standpoint, halogen atoms serve as versatile functional handles for further molecular elaboration. researchgate.net They are particularly valuable in modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. researchgate.netnumberanalytics.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrrole ring, providing a powerful strategy for constructing complex molecular architectures. numberanalytics.comclockss.org The reactivity of the C-X (X = halogen) bond generally follows the order I > Br > Cl, and when multiple identical halogens are present, steric and electronic factors dictate the regioselectivity of the reaction. clockss.org This controlled reactivity makes halogenated pyrroles, including brominated derivatives, indispensable building blocks in organic synthesis. researchgate.netclockss.org

Overview of 2,3,4-Tribromo-1H-pyrrole as a Key Synthetic Intermediate

Among the various halogenated pyrroles, this compound has emerged as a significant synthetic intermediate. nih.gov Its structure, featuring bromine atoms at the C2, C3, and C4 positions, offers multiple sites for selective functionalization. Research has shown that cross-coupling reactions on such polysubstituted bromopyrroles can proceed with a high degree of regioselectivity. clockss.org Specifically, Suzuki cross-coupling reactions on 2,3,4-tribromopyrroles have been observed to occur preferentially at the C2 (or C5) position. clockss.org

This predictable reactivity allows for the sequential and regioselective introduction of different aryl groups, providing a strategic pathway to synthesize complex, multiply substituted pyrroles. clockss.org For instance, a synthetic sequence involving an initial Suzuki coupling at the C5-position of a tribrominated pyrrole derivative, followed by a second coupling at the C3-position, has been demonstrated as a viable route to potential precursors of natural products like the lamellarins. clockss.org The synthesis of 2,3,4-tribromo-pyrrole itself has been documented, highlighting its accessibility as a building block for more complex targets. researchgate.net The utility of this compound is further underscored by its role in the synthesis of 2,3,4-trisubstituted 1H-pyrroles through strategies involving lithiation and nucleophilic substitutions. nih.gov

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₂Br₃N |

| Molecular Weight | 303.78 g/mol |

| CAS Number | 69624-12-0 |

| Canonical SMILES | C1=C(C(=C(N1)Br)Br)Br |

| InChI Key | KYSLACCYHUAOAK-UHFFFAOYSA-N |

| Topological Polar Surface Area | 15.8 Ų |

| Complexity | 87.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

(Data sourced from PubChem CID 155321) nih.gov

Propriétés

Numéro CAS |

69624-12-0 |

|---|---|

Formule moléculaire |

C4H2Br3N |

Poids moléculaire |

303.78 g/mol |

Nom IUPAC |

2,3,4-tribromo-1H-pyrrole |

InChI |

InChI=1S/C4H2Br3N/c5-2-1-8-4(7)3(2)6/h1,8H |

Clé InChI |

KYSLACCYHUAOAK-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(N1)Br)Br)Br |

SMILES canonique |

C1=C(C(=C(N1)Br)Br)Br |

Autres numéros CAS |

69624-12-0 |

Synonymes |

2,3,4-tribromopyrrole |

Origine du produit |

United States |

Chemical Reactivity and Transformation Pathways of 2,3,4-tribromo-1h-pyrrole

Nucleophilic Substitution Reactions on Brominated Pyrroles

Nucleophilic substitution reactions offer a direct pathway to replace the bromine atoms on the pyrrole ring with a range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Mechanistic Investigations of Bromine Displacement

The displacement of bromine from polybrominated pyrroles is a subject of detailed mechanistic study. In the biosynthesis of pentabromopseudilin, the dehalogenation of 2,3,4,5-tetrabromopyrrole to 2,3,4-tribromopyrrole is a key step. nih.gov A proposed mechanism involves the deprotonation of the tetrabromopyrrole by a histidine residue in the enzyme active site, followed by nucleophilic attack of a cysteine thiolate on a bromine atom. nih.gov This leads to the formation of a tribromopyrrole product and a disulfide bond, which is subsequently reduced to complete the catalytic cycle. nih.gov

In synthetic chemistry, nucleophilic aromatic substitution (SNAr) is a common mechanism for the displacement of halides from aromatic rings. This process typically involves the addition of a nucleophile to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. mdpi.com The rate of this reaction is influenced by the electron-withdrawing nature of substituents on the ring and the nature of the nucleophile and leaving group. For polybrominated pyrroles, the multiple bromine atoms significantly influence the electronic properties of the pyrrole ring, affecting its susceptibility to nucleophilic attack.

Theoretical studies using aromaticity, nucleophilicity, and electrophilicity indices help to describe the reaction pathways of nucleophiles with aromatic nitro compounds, which can serve as models for understanding the reactivity of other activated aromatic systems. mdpi.com These studies confirm that the addition of a nucleophile to the aromatic ring is the rate-limiting step, leading to a dearomatization of the ring, which is then restored upon departure of the leaving group. mdpi.com

Formation of Carbon-Heteroatom Bonds

The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis, enabling the introduction of nitrogen, oxygen, and sulfur functionalities into organic molecules. libretexts.orgmdpi.comnih.govresearchgate.netrsc.org In the context of brominated pyrroles, this is often achieved through nucleophilic substitution or metal-catalyzed coupling reactions.

Copper-catalyzed N-arylation reactions have been developed for a variety of nitrogen-containing heterocycles, including pyrroles. organic-chemistry.orgmdpi.com These methods often employ a copper(I) catalyst and a suitable ligand to facilitate the coupling of the heterocycle with an aryl halide. organic-chemistry.org For instance, the use of CuO with a base has been shown to be an efficient catalytic system for the N-arylation of various nitrogen heterocycles. mdpi.com

Research has also demonstrated the regioselective nucleophilic substitution of bromine atoms in polybrominated BOPHY (boron-dipyrromethene) dyes, which are structurally related to pyrroles. researchgate.net In these systems, nucleophilic substitution with amines occurs preferentially at the 3 and 8-positions, while the 2 and 7-positions remain unreactive under the same conditions. researchgate.net This highlights the influence of the molecular structure on the regioselectivity of bromine displacement.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and have been widely applied to functionalize brominated pyrroles. nih.govresearchgate.net These reactions allow for the introduction of a wide range of aryl, vinyl, and alkyl groups onto the pyrrole core.

Palladium-Mediated Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. fishersci.esbeilstein-journals.orgrsc.org This reaction has been successfully applied to 2,3,4-tribromopyrrole derivatives, demonstrating regioselective coupling at the 2-position. researchgate.netresearchgate.net

For N-protected 2,3,4-tribromopyrroles, the Suzuki-Miyaura reaction with arylboronic acids proceeds with good site-selectivity. researchgate.net For example, the reaction of a 2,3,4-tribromopyrrole with 4-tert-butylphenyl boronic acid can yield the monosubstitution product at the 2-position in good yields. researchgate.netresearchgate.net Subsequent cross-coupling reactions can then be performed at the C-3 and C-4 positions. researchgate.net The choice of protecting group on the pyrrole nitrogen is crucial, as it can influence the reactivity and stability of the substrate during the reaction. mdpi.comsemanticscholar.org The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group has been shown to be more tolerant than the BOC (tert-butyloxycarbonyl) group under Suzuki-Miyaura coupling conditions. mdpi.comsemanticscholar.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Brominated Pyrroles

| Starting Material | Boronic Acid | Product | Yield (%) | Reference |

| 2,3,4-tribromopyrrole derivative | 4-tert-butylphenyl boronic acid | 2-(4-tert-butylphenyl)-3,4-dibromopyrrole derivative | 68-86 | researchgate.netresearchgate.net |

| 3,4-dibromo-2-aryl-pyrrole derivative | Arylboronic acid | 2,3,4-triaryl-pyrrole derivative | 84 | researchgate.net |

| SEM-protected bromopyrroles | Various arylboronic acids | SEM-protected aryl-substituted pyrroles | High yields | mdpi.comsemanticscholar.org |

Sonogashira Coupling and Other Organometallic Transformations

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds. wikipedia.orglibretexts.org This reaction has been applied to N-methyl-2,3,4,5-tetrabromopyrrole, leading to a variety of alkynyl-substituted pyrroles through regioselective coupling. researchgate.net While attempted Sonogashira reactions with 2,3,4-tribromopyrroles have been reported as unsuccessful in some cases, the reaction has been shown to work with other polybrominated pyrroles. thieme-connect.comthieme-connect.com

Other organometallic transformations of polybrominated pyrroles have also been explored. libretexts.org Metal-halogen exchange reactions, for instance, have been used to functionalize these substrates. worktribe.com The lithiation of N-TIPS-2,3,4-tribromopyrrole occurs selectively at the 2-position, allowing for the introduction of various electrophiles at this site. researchgate.net

Buchwald-Hartwig Amination (for N-protected bromopyrroles)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. rsc.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. rsc.orgwikipedia.orgnih.gov

While the amination of simple halopyrroles can be challenging due to the instability of the substrates, the reaction has been successfully performed on functionalized 2-bromopyrroles. core.ac.uk For example, the palladium-catalyzed amination of 2-acetyl-5-bromo-1-methylpyrrole with various primary and secondary amines proceeds in good yields. core.ac.uk The use of an N-protecting group is often necessary to stabilize the pyrrole ring and achieve successful coupling. core.ac.uknih.gov The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often providing the best results. nih.govcore.ac.uk

Electrophilic Aromatic Substitution Reactions on 2,3,4-Tribromo-1H-pyrrole (if residual reactivity)

The pyrrole ring is inherently electron-rich and exhibits substantial reactivity towards electrophilic aromatic substitution (SEAr), significantly greater than that of benzene. researchgate.netpearson.com This high reactivity is attributed to the ability of the nitrogen lone pair to delocalize within the five-membered ring, thereby stabilizing the cationic intermediate (arenium ion) formed during the substitution process. pearson.comlibretexts.org In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 and C5 positions, as the positive charge in the resulting intermediate can be stabilized across more resonance structures compared to an attack at C3 or C4. pearson.com

However, the chemical behavior of this compound is drastically different. The presence of three bromine atoms, which are strongly electron-withdrawing through their inductive effect, significantly deactivates the pyrrole ring. lkouniv.ac.inlibretexts.org This deactivation diminishes the nucleophilicity of the aromatic system, making electrophilic attack considerably more challenging. The only remaining unsubstituted position, C5, is the sole potential site for any residual SEAr reactivity.

Research on similarly deactivated pyrrole systems corroborates this expected low reactivity. For instance, studies on C2-acylated pyrroles, which are also electron-poor, have shown that forcing conditions are required for further substitution. acs.org In the case of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one, a highly deactivated pyrrole, no bromination product was observed even with mild brominating agents. acs.org By analogy, this compound is expected to be highly resistant to common electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation under standard conditions. Any successful substitution at the C5 position would likely require exceptionally reactive electrophiles and harsh reaction conditions, and there is limited specific literature documenting such transformations.

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a pathway to transform polyhalogenated pyrroles into less substituted derivatives, which can be valuable synthetic intermediates. While specific protocols detailing the complete or partial reductive dehalogenation of this compound are not extensively documented, several strategies applicable to aryl halides can be employed. These methods can be broadly categorized into catalytic hydrogenation and chemical reduction.

A more synthetically versatile approach than complete dehalogenation is the use of regioselective reductive functionalization, such as Br-Li exchange. This strategy allows for the replacement of a specific bromine atom with another functional group. For polybrominated pyrroles, Br-Li exchange has been shown to occur with high regioselectivity. Research indicates that for 2,3,4-tribromopyrrole, this exchange happens preferentially at the C2 position. The resulting lithiated species can be trapped with various electrophiles, leading to a C2-functionalized dibromopyrrole. researchgate.net This method provides a powerful tool for selective modification rather than simple removal of the halogen.

| Strategy | Reagents & Conditions | Outcome on this compound | Key Research Findings |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C catalyst, neutral conditions | Potential for stepwise or complete removal of bromine atoms. Bromides are generally reduced more readily than chlorides. organic-chemistry.org | This is a general method for dehalogenation. Selectivity can be an issue, potentially leading to a mixture of products. organic-chemistry.org |

| Chemical Reduction | e.g., SmI₂, In(OAc)₃/PhSiH₃, Organotin hydrides | Reduction of C-Br bonds to C-H bonds. organic-chemistry.org | These reagents are effective for the dehalogenation of various alkyl and aryl halides under specific conditions. organic-chemistry.org |

| Reductive Functionalization (Br-Li Exchange) | n-BuLi or t-BuLi at low temperature, followed by an electrophile (E⁺) | Regioselective replacement of the C2-bromine atom to yield 2-substituted-3,4-dibromo-1H-pyrroles. | Demonstrated to be a highly regioselective process for polybrominated pyrroles, enabling targeted synthesis. researchgate.net |

Cyclization Reactions and Annulation Chemistry with this compound

Direct cyclization or annulation involving the intact this compound molecule is not a common transformation pathway due to the relative inertness of the C-Br and C-C bonds of the pyrrole core under typical cyclization conditions. Instead, the construction of fused-ring systems from this substrate relies on a multi-step approach, primarily initiated by modern cross-coupling reactions. researchgate.net

The strategic placement of bromine atoms on the pyrrole ring makes this compound an excellent precursor for sequential, regioselective functionalization using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netthermofisher.com Research has demonstrated that the C2 position of 2,3,4-tribromopyrrole is the most reactive site for initial Suzuki coupling. researchgate.net This allows for the selective introduction of an aryl, vinyl, or other group at this position while leaving the C3 and C4 bromine atoms intact.

This initial product, a 2-substituted-3,4-dibromopyrrole, can then undergo further cross-coupling reactions at the remaining positions. researchgate.net By introducing functional groups that can participate in subsequent intramolecular reactions, this stepwise functionalization serves as a powerful platform for annulation chemistry. For example, by introducing appropriate side chains, one can perform intramolecular cyclizations such as lactonization or other ring-closing reactions to build fused heterocyclic systems. This approach has been successfully used in the synthesis of complex natural product analogues like the lamellarins, which feature fused polycyclic structures built upon a central pyrrole core. researchgate.net

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Regioselective Cross-Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base | 2-Aryl-3,4-dibromo-1H-pyrrole | Selective functionalization at the most reactive C2 position. researchgate.net |

| 2 | Further Cross-Coupling | Different Ar-B(OH)₂, Pd catalyst, base | Di- or tri-substituted pyrrole with functional handles | Introduction of groups necessary for cyclization. researchgate.net |

| 3 | Annulation/Cyclization | Varies (e.g., acid/base catalysis for lactonization, intramolecular Heck reaction) | Fused pyrrole system (e.g., Pyrrolo[3,4-c]pyridinones) | Construction of the final polycyclic architecture. researchgate.netmdpi.com |

Derivatization Strategies and Synthesis of Advanced Pyrrole Analogs

Functionalization at the Nitrogen Atom (N-alkylation, N-protection)

The nitrogen atom of the 2,3,4-tribromo-1H-pyrrole ring is a primary site for functionalization. Modification at this position can alter the compound's solubility, steric profile, and electronic properties, which in turn influences the reactivity of the pyrrole ring itself. Common strategies include N-protection and N-alkylation.

N-Protection: Protecting the pyrrole nitrogen is a crucial step, particularly when subsequent reactions require strong bases or organometallic reagents that would otherwise deprotonate the N-H group. Silyl ethers are common protecting groups due to their stability and ease of removal under mild conditions. wikipedia.orgbeilstein-journals.org For instance, N-triisopropylsilyl (TIPS)-2,3,4-tribromopyrrole has been utilized in metal-halogen exchange reactions. worktribe.com The bulky TIPS group not only prevents N-deprotonation but also directs lithiation to the C2 position. worktribe.com The general formation of silyl ethers involves reacting the alcohol (in this case, the N-H group of the pyrrole) with a silyl chloride (like TIPS-Cl) or a silyl triflate in the presence of a base. wikipedia.orggelest.com

N-Alkylation: The introduction of alkyl or aryl groups at the nitrogen position is another key derivatization method. This is typically achieved by deprotonating the pyrrole with a suitable base, followed by reaction with an alkyl halide. organic-chemistry.orgnih.gov For example, N-benzyl-2,3,4-tribromopyrrole has been synthesized as part of a multi-step sequence starting from the perbromination of N-benzylpyrrole. worktribe.com The choice of base and solvent system can be critical for achieving high regioselectivity at the nitrogen atom. organic-chemistry.orgnih.gov

| Reaction Type | Reagents | Base/Catalyst | Solvent | Purpose |

| N-Silylation | Triisopropylsilyl chloride (TIPS-Cl) | Imidazole, 2,6-lutidine | Dichloromethane (DCM), Dimethylformamide (DMF) | Protection of N-H, enabling regioselective C-H/C-Br functionalization. wikipedia.orgworktribe.com |

| N-Alkylation | Alkyl halides (e.g., Benzyl bromide) | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Introduction of functional groups, modification of electronic properties. worktribe.comorganic-chemistry.org |

Introduction of New Functional Groups at C5

The unsubstituted C5 position of this compound offers a site for the introduction of a fourth substituent onto the carbon framework of the ring. The primary method documented for this functionalization is electrophilic halogenation.

In biosynthetic pathways within marine bacteria, this compound is a known compound, alongside 2,3,4,5-tetrabromopyrrole. sci-hub.se The existence of the tetrabrominated analog strongly indicates that the C5 position is susceptible to bromination. Indeed, the formation of 2,3,4,5-tetrabromopyrrole has been observed during enzymatic reactions involving 2,3,4-tribromopyrrole. mdpi.com This transformation highlights the reactivity of the C5-H bond toward electrophilic attack.

Furthermore, the reverse reaction, the reductive debromination of 2,3,4,5-tetrabromopyrrole to yield 2,3,4-tribromopyrrole, is a known enzymatic process catalyzed by the debrominase Bmp8. nih.gov This reversible functionalization at the C5 position represents a key strategic branch point in the biosynthesis of various polybrominated pyrrole-containing natural products. nih.gov While electrophilic bromination is well-established, other direct C-H activation or functionalization methods at the C5 position of this compound are less commonly documented in chemical synthesis literature, which has largely focused on substitution reactions at the brominated positions. tcichemicals.comacsgcipr.orgresearchgate.net

| Reaction Type | Precursor | Product | Reagents/Enzyme | Significance |

| Electrophilic Bromination | This compound | 2,3,4,5-Tetrabromopyrrole | Brominating agent (e.g., Br₂) or Bmp2 Halogenase | Completes the polyhalogenation of the pyrrole ring. mdpi.comnih.gov |

| Reductive Debromination | 2,3,4,5-Tetrabromopyrrole | This compound | Bmp8 Debrominase | Key step in the biosynthesis of pentabromopseudilin. nih.gov |

Synthesis of Polybrominated Bipyrroles and Fused Heterocyclic Systems

The this compound scaffold is a valuable building block for constructing larger, more complex molecular architectures, including bipyrroles and fused heterocyclic systems. These transformations can be achieved through both enzymatic and traditional chemical methods.

Polybrominated Bipyrroles: In the biosynthesis of marine natural products, the cytochrome P450 enzyme Bmp7 has been shown to catalyze the homodimerization of 2,3,4-tribromopyrrole to produce hexabromo-2,2'-bipyrrole. mdpi.comnih.gov This reaction demonstrates the feasibility of coupling two tribromopyrrole units. In synthetic chemistry, such transformations are conceptually related to classical cross-coupling reactions like the Ullmann coupling, which uses copper to facilitate the formation of biaryl bonds from aryl halides. wikipedia.orgorganic-chemistry.orgtcichemicals.com Given the polybrominated nature of the substrate, such a chemical approach would offer a route to symmetrical bipyrroles.

Fused Heterocyclic Systems: The same enzyme, Bmp7, can also catalyze the heterodimerization of 2,3,4-tribromopyrrole with other aromatic molecules. A notable example is its reaction with 2,4-dibromophenol, which results in the formation of both the antibiotic pentabromopseudilin and the fused heterocyclic system 2,3,5,7-tetrabromobenzofuro[3,2-b]pyrrole. mdpi.com The formation of this benzofuran-fused pyrrole showcases a powerful strategy for rapidly building molecular complexity. Synthetic approaches to similar fused systems often rely on multi-step sequences involving cycloadditions or intramolecular cyclizations from appropriately functionalized pyrrole precursors. researchgate.netrsc.orgnih.gov

| Product Type | Precursors | Catalyst/Reagent | Product |

| Polybrominated Bipyrrole | This compound (2 units) | Bmp7 (enzyme) or Copper (Ullmann) | Hexabromo-2,2'-bipyrrole |

| Fused Heterocycle | This compound + 2,4-Dibromophenol | Bmp7 (enzyme) | 2,3,5,7-Tetrabromobenzofuro[3,2-b]pyrrole |

Development of Pyrrole-Containing Scaffolds for Complex Molecular Architectures

The ability to selectively functionalize this compound at its different positions makes it an ideal starting point for the modular synthesis of complex molecular architectures, particularly marine alkaloids. The differential reactivity of the C-Br bonds allows for sequential cross-coupling reactions, building up a decorated pyrrole core that can be elaborated into intricate polycyclic systems.

A prominent example is the synthesis of lamellarin-class alkaloids, which are marine-derived compounds with potent biological activities. nih.govmdpi.com Synthetic strategies towards these molecules often employ a polysubstituted pyrrole as a key intermediate. nih.govresearchgate.net For instance, a 3,4,5-triaryl-substituted pyrrole-2-carboxylate, a core structure for lamellarin synthesis, can be conceptually assembled through iterative, regioselective Suzuki cross-coupling reactions starting from a tribrominated pyrrole ester. nih.govresearchgate.net The synthesis of lamellarin G trimethyl ether has been achieved through various routes that rely on building up the pyrrole core and then performing intramolecular cyclizations to form the final pentacyclic framework. nih.gov These strategies underscore the value of polyhalogenated pyrroles as programmable scaffolds, where each halogen acts as a synthetic handle to be addressed in a controlled sequence, ultimately leading to the construction of highly complex natural products and their analogs. nih.govmdpi.comchemrxiv.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D NMR techniques: ¹H, ¹³C, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,3,4-tribromo-1H-pyrrole, both one-dimensional (¹H and ¹³C) and two-dimensional (HMQC, HMBC) NMR experiments are employed to provide a comprehensive picture of its atomic arrangement.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a pyrrole derivative provides information on the chemical environment of the hydrogen atoms. In the case of this compound, a single proton is attached to the pyrrole ring at the C5 position. This proton (5-H) is expected to appear as a singlet in the spectrum, with its chemical shift influenced by the electron-withdrawing effects of the adjacent bromine atoms. The N-H proton will also produce a signal, which can sometimes be broad and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected for the pyrrole ring carbons (C2, C3, C4, and C5). The chemical shifts of the carbon atoms directly bonded to bromine (C2, C3, and C4) are significantly influenced by the halogen's electronegativity and are expected to appear at different positions compared to the unsubstituted C5. nih.gov

2D NMR Techniques (HMQC and HMBC): To unambiguously assign the proton and carbon signals and to establish connectivity within the molecule, 2D NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the signals of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edulibretexts.orgyoutube.com For this compound, an HSQC or HMQC spectrum would show a correlation cross-peak between the signal of the 5-H proton and the signal of the C5 carbon. This provides direct confirmation of the H-C bond.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, the 5-H proton would be expected to show correlations to the C3 and C4 carbons (three-bond couplings) and potentially to the C2 carbon (four-bond coupling, which is sometimes observed in conjugated systems). The N-H proton could show correlations to C2 and C5. These correlations provide definitive evidence for the substitution pattern of the pyrrole ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

| 5-H | ~6.5 - 7.5 | s | C3, C4, (C2) |

| N-H | Variable | br s | C2, C5 |

| C2 | ~110 - 120 | C | 5-H, N-H |

| C3 | ~100 - 110 | C | 5-H |

| C4 | ~95 - 105 | C | 5-H |

| C5 | ~115 - 125 | CH | N-H |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com These vibrations are specific to the types of bonds present and their environment, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com For this compound, characteristic IR absorption bands are expected for the N-H and C-H stretching and bending vibrations, as well as vibrations of the pyrrole ring. The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. photothermal.com While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations may be strong in Raman and weak or absent in IR, and vice versa. For this compound, the symmetric vibrations of the pyrrole ring and the C-Br bonds are expected to be prominent in the Raman spectrum.

Interactive Data Table: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H stretch | 3300 - 3500 | IR |

| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C=C stretch (pyrrole ring) | 1500 - 1650 | IR, Raman |

| C-N stretch (pyrrole ring) | 1300 - 1400 | IR, Raman |

| C-H in-plane bend | 1000 - 1300 | IR |

| C-H out-of-plane bend | 750 - 1000 | IR |

| C-Br stretch | 500 - 700 | IR, Raman |

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign the observed vibrational frequencies to specific molecular motions. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. pressbooks.pub

For this compound (C₄H₂Br₃N), the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive cluster of peaks for the molecular ion and any bromine-containing fragments. The exact mass of the molecular ion can be determined with high-resolution mass spectrometry (HRMS), providing confirmation of the elemental composition. mdpi.com

Electron ionization (EI) is a common method used in MS, which can cause the molecular ion to fragment. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include the loss of bromine atoms, HBr, or the cleavage of the pyrrole ring. libretexts.orgmiamioh.eduopenstax.org The analysis of these fragment ions helps to confirm the arrangement of atoms in the molecule.

Predicted Fragmentation:

[M-Br]⁺: Loss of a bromine radical.

[M-HBr]⁺: Loss of a hydrogen bromide molecule.

[M-Br₂]⁺: Loss of a bromine molecule.

X-ray Diffraction Studies for Solid-State Molecular Architecture

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrrole ring and the spatial arrangement of the three bromine atoms and the hydrogen atom attached to the nitrogen. It would also provide details about the intermolecular interactions, such as hydrogen bonding (N-H···Br or N-H···N) and halogen bonding, which dictate the packing of the molecules in the crystal lattice. Such studies have been performed on related substituted pyrrole compounds, confirming their molecular structures. nih.gov The crystallographic data typically includes the crystal system, space group, and unit cell dimensions. pdbj.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (focus on methodology and theoretical correlation)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually a bonding or non-bonding orbital) to a higher energy anti-bonding orbital.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyrrole ring. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the ring. The three electron-withdrawing bromine atoms are likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyrrole.

The experimental spectrum is typically recorded by dissolving the compound in a suitable solvent (that is transparent in the region of interest) and measuring the absorbance as a function of wavelength. oecd.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and correlate them with the experimentally observed UV-Vis spectrum.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis (if applicable to films/materials)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material. cnrs.frmicro.org.auunimi.it This technique is particularly relevant if this compound is used to form thin films or is part of a composite material.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment. carleton.edu For a film of this compound, XPS would be able to identify the presence of carbon, nitrogen, and bromine. High-resolution scans of the C 1s, N 1s, and Br 3d regions can provide information about the chemical bonding. For example, the C 1s spectrum could be deconvoluted to distinguish between C-C/C-H, C-N, and C-Br bonds. The Br 3d spectrum would confirm the presence of bromine covalently bonded to the pyrrole ring.

Theoretical and Computational Studies on 2,3,4-tribromo-1h-pyrrole and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and other properties of molecules. nih.govrsc.org For pyrrole derivatives, DFT calculations, often at the B3LYP/6-311++G** level of theory, are employed to determine optimized ground-state structures. ekb.eg These calculations provide a foundational understanding of the molecule's geometry, which is crucial for predicting its chemical behavior.

The electronic structure of a molecule, as determined by DFT, helps in understanding its reactivity. ekb.eg For instance, the analysis of molecular electrostatic potential (MEP) maps, which are generated from DFT calculations, can identify regions within the molecule that are susceptible to electrophilic or nucleophilic attack. ekb.egorientjchem.org This information is vital for predicting the outcomes of chemical reactions.

Furthermore, DFT is utilized to calculate various physicochemical parameters that describe the reactivity of a molecule. nih.gov These parameters, derived from the electronic structure, offer a quantitative measure of a compound's chemical behavior.

Molecular Orbital Analysis (HOMO-LUMO energy gaps, frontier orbital theory)

Molecular orbital (MO) analysis, particularly the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a cornerstone of understanding chemical reactivity. elixirpublishers.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. nih.govfrontiersin.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.gov

The nature of electronic transitions, such as those observed in absorption spectra, can be elucidated by considering the orbitals involved. In some complex macrocyclic molecules containing pyrrole units, the major electronic excitations are from HOMO-1 to LUMO and HOMO to LUMO+1, rather than the typical HOMO to LUMO transition. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. muni.czchemrxiv.org This analysis is particularly useful for characterizing weak interactions, such as hydrogen bonds. researchgate.net

QTAIM defines atoms and bonds through the analysis of critical points in the electron density. muni.cz A bond critical point (BCP) is a point of minimum electron density between two bonded atoms, and the properties at this point reveal the nature of the interaction. For example, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. muni.czresearchgate.net

This method has been applied to study non-valent interactions in the crystal structures of pyrrole derivatives. researchgate.net By analyzing the topological properties of the electron density, QTAIM can provide quantitative estimates of the energy of these weak interactions, correlating well with other computational and experimental data. researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving pyrrole derivatives. dntb.gov.uaresearchgate.net DFT calculations are frequently used to map out the potential energy surfaces of reactions, identifying transition states and intermediates. dntb.gov.ua This allows for a detailed understanding of the reaction pathway and the factors that control its outcome.

For example, the mechanism of cycloaddition reactions, a common method for synthesizing substituted pyrroles, has been extensively studied using computational methods. dntb.gov.uawikipedia.org These studies can explain the regioselectivity and stereoselectivity observed experimentally. dntb.gov.ua By analyzing the electronic structure of the reactants and the transition states, researchers can predict which products are most likely to form. mdpi.com

The Trofimov reaction, which synthesizes 2,3-disubstituted pyrroles, and the Piloty–Robinson pyrrole synthesis are other examples of reactions where computational modeling can provide valuable mechanistic insights. wikipedia.org

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. orientjchem.org Theoretical calculations of vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed. nih.govmdpi.com

The calculated vibrational frequencies are often scaled to improve agreement with experimental spectra. elixirpublishers.com This correlation between theoretical and experimental spectra aids in the assignment of vibrational modes. nih.govelixirpublishers.com Similarly, calculated NMR spectra can help in the interpretation of experimental data and the confirmation of molecular structures. dergipark.org.trmdpi.commdpi.com

Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands. ekb.egnih.gov The agreement between calculated and experimental spectroscopic data serves as a strong validation of the computed molecular structure and electronic properties. orientjchem.org

Biosynthetic Pathways and Natural Occurrence of Polybrominated Pyrroles

Marine Natural Products Chemistry of Halogenated Pyrroles

Halogenated pyrroles are a common chemical feature in bioactive natural products isolated from marine organisms, including bacteria, algae, sponges, and other invertebrates. nih.govpnas.orgmdpi.com These compounds exhibit a wide range of biological activities, making them subjects of intense research. nih.govmdpi.com Marine bacteria, particularly those of the genus Pseudoalteromonas, are notable producers of polybrominated aromatic compounds, including various brominated pyrroles. nih.govd-nb.infopnas.org

The structural diversity of marine pyrrole alkaloids is vast, ranging from simple substituted pyrroles to complex molecules. mdpi.com This diversity arises from various biosynthetic modifications, with halogenation being a key transformation that often enhances the biological potency of the parent molecule. mdpi.comacs.org The presence of multiple bromine atoms on the pyrrole ring, as seen in 2,3,4-tribromo-1H-pyrrole, is a distinctive feature of many marine-derived natural products. sci-hub.se

Enzymatic Halogenation in Marine Microorganisms

The biosynthesis of halogenated pyrroles in marine microorganisms is a highly controlled enzymatic process. This process involves specialized enzymes that can selectively incorporate halogen atoms into the pyrrole scaffold.

Identification and Characterization of Halogenase Enzymes (e.g., Bmp2)

A key family of enzymes responsible for the halogenation of aromatic compounds are the flavin-dependent halogenases (FDHs). tandfonline.comrsc.org In the context of polybrominated pyrrole biosynthesis, the enzyme Bmp2 has been identified as a crucial player. nih.govpnas.orgtandfonline.com Bmp2 is a brominase that catalyzes the bromination of a pyrrole substrate. tandfonline.comresearchgate.net

Biochemical studies have shown that Bmp2 can catalyze the addition of multiple bromine atoms to the pyrrole ring. nih.govpnas.org In vitro reconstitution experiments have demonstrated that Bmp2, in the presence of a flavin reductase, NADPH, and bromide, can convert a pyrrolyl-S-carrier protein substrate into mono-, di-, and tribrominated products. nih.govsci-hub.se Notably, structural and mutagenesis studies have provided insights into how Bmp2 can achieve such a high degree of halogenation, a feature that distinguishes it from other known pyrrole halogenases that typically only perform one or two halogenations. pnas.orgacs.org

Role of the Brominated Marine Pyrroles/Phenols (bmp) Biosynthetic Pathway

The genes encoding the enzymes for polybrominated pyrrole and phenol biosynthesis are often clustered together in what is known as the brominated marine pyrroles/phenols (bmp) biosynthetic gene cluster. nih.govsci-hub.se This gene cluster was identified in marine bacteria such as Pseudoalteromonas luteoviolacea and Pseudoalteromonas phenolica. nih.gov

The bmp pathway is responsible for the production of a diverse suite of polybrominated compounds. nih.gov The pathway utilizes a modular approach, with distinct enzymatic modules for the synthesis of the brominated pyrrole and brominated phenol moieties. nih.govresearchgate.net The key enzymes in the bmp cluster for pyrrole biosynthesis include a proline adenyltransferase (Bmp4), a proline dehydrogenase (Bmp3), the halogenase (Bmp2), and an acyl carrier protein (ACP) with a thioesterase (TE) domain (Bmp1). nih.govresearchgate.net

Precursor Incorporation and Biosynthetic Logic of Pyrrole Halogenation

The biosynthesis of the pyrrole ring in these marine natural products generally starts from the amino acid L-proline. nih.govmdpi.comtandfonline.com Isotope labeling studies have confirmed that L-proline is the precursor to the pyrrole moiety in compounds like pentabromopseudilin, which contains a tribrominated pyrrole unit. nih.govsci-hub.setandfonline.com

The biosynthetic logic for pyrrole halogenation within the bmp pathway can be summarized in the following steps:

Activation and Loading: L-proline is activated by an adenylation enzyme (Bmp4) and then loaded onto an acyl carrier protein (Bmp1) as a thioester. pnas.orgresearchgate.net

Oxidation: The proline ring is then oxidized to a pyrrole ring by a dehydrogenase (Bmp3). pnas.orgresearchgate.net

Halogenation: The flavin-dependent halogenase, Bmp2, then catalyzes the iterative bromination of the ACP-bound pyrrole-2-carboxylate. nih.govpnas.orgtandfonline.com This enzymatic step is responsible for the formation of the tribrominated pyrrole intermediate.

Release and Decarboxylation: The tribrominated pyrrole is then released from the ACP. In the biosynthesis of some compounds, this is followed by a decarboxylation step. sci-hub.seresearchgate.net For instance, in the formation of pentabromopseudilin, a debrominase, Bmp8, removes a bromine atom from a tetrabromopyrrole intermediate to yield 2,3,4-tribromopyrrole, which is then coupled to a brominated phenol. nih.govnih.gov

Chemical Synthesis of Natural Polybrominated Pyrrole Analogs for Biosynthetic Studies

The chemical synthesis of polybrominated pyrroles and their analogs is crucial for confirming the structures of natural products and for providing substrates for enzymatic assays to probe biosynthetic pathways. pnas.orgacs.org Synthetic routes have been developed to produce various brominated pyrroles, including this compound. These synthetic efforts have been instrumental in studying the mechanisms of the biosynthetic enzymes involved. For example, synthetic analogs of biosynthetic intermediates have been used to study the substrate specificity and catalytic activity of halogenases like Bmp2. pnas.org The ability to synthesize these compounds also opens up the possibility of creating novel analogs with potentially improved biological activities. acs.org

Advanced Synthetic Applications of 2,3,4-tribromo-1h-pyrrole in Complex Molecule Construction

As a Building Block for Heterocyclic Scaffolds

2,3,4-Tribromo-1H-pyrrole is a key precursor for the synthesis of various heterocyclic systems. The differential reactivity of the bromine atoms facilitates sequential and regioselective cross-coupling reactions, enabling the construction of multi-substituted and fused heterocyclic frameworks.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively employed to introduce aryl groups onto the pyrrole core. clockss.org Studies have shown that these reactions can exhibit a degree of regioselectivity, often favoring substitution at the C-2 (and C-5) position. clockss.org This selectivity is influenced by steric and electronic factors of the pyrrole substrate and the incoming boronic acid. clockss.org

For instance, the sequential Suzuki cross-coupling of appropriately protected tribromopyrroles allows for the controlled introduction of different aryl substituents at specific positions, leading to the formation of di- and triarylpyrroles. clockss.org This stepwise functionalization is crucial for building complex heterocyclic structures with defined substitution patterns. This methodology has been applied in the synthesis of potential precursors to lamellarin alkaloids, a class of marine natural products with a chromeno[3,4-b]pyrrole core. clockss.orgresearchgate.net

Furthermore, the pyrrole ring itself, derived from precursors like this compound, can be a component in the construction of larger fused heterocyclic systems. These scaffolds are of significant interest due to their presence in numerous biologically active natural products and pharmaceutical agents. researchgate.netresearchgate.net The ability to selectively functionalize the tribrominated pyrrole provides a powerful tool for accessing a diverse range of complex heterocyclic architectures.

Utility in the Synthesis of Pyrrole-Based Organic Materials (focus on synthetic routes to monomers/oligomers, not material properties)

The synthesis of monomers and oligomers for pyrrole-based organic materials represents another significant application of this compound. The functionalization of the pyrrole core is essential for tuning the electronic properties of the resulting polymers, and tribrominated pyrroles offer a versatile platform for achieving this.

The strategic placement of substituents on the pyrrole ring can be accomplished through the selective reaction of the bromine atoms. This allows for the preparation of a wide variety of N-substituted and C-substituted pyrrole monomers. diva-portal.org For example, N-substituted pyrroles can be synthesized via methods like the Clauson-Kaas reaction, starting from precursors that can be conceptually linked back to the functionalization of a core pyrrole structure. diva-portal.org

The synthesis of these monomers is a critical first step in the development of conductive polymers like polypyrrole. researchgate.net By starting with a functionalized pyrrole monomer, chemists can control the properties of the final polymeric material. The table below illustrates examples of N-substituted pyrroles that can serve as monomers, synthesized through various methods.

| Monomer | Synthetic Method | Starting Materials |

|---|---|---|

| N-Alkylpyrroles | Michael Addition | Pyrrole, Electrophilic Olefins |

| N-Arylpyrroles | Clauson-Kaas Reaction | 2,5-Dimethoxytetrahydrofuran, Anilines |

| N-Sulfonylpyrroles | Reaction with Sulfonyl Chlorides | Pyrrole, Sulfonyl Chlorides |

The ability to synthesize a diverse library of pyrrole monomers from precursors like this compound is fundamental to advancing the field of organic electronics and materials science. diva-portal.org

Precursor for Pharmacologically Relevant Pyrrole Architectures (emphasizing synthetic methodology, not biological activity itself)

This compound is a valuable starting material for the synthesis of complex pyrrole-containing molecules with potential pharmacological relevance. The pyrrole motif is a common feature in many natural products and synthetic drugs. researchgate.netmdpi.com The synthetic utility of tribromopyrroles lies in their capacity to be transformed into highly substituted pyrrole derivatives, which are often key intermediates in the total synthesis of these target molecules.

One notable example is the synthesis of pyrrolnitrin analogues. mdpi.com Pyrrolnitrin is a naturally occurring antifungal agent, and its synthesis often involves the construction of a substituted phenylpyrrole core. mdpi.comacs.org The halogenated pyrrole starting material provides the necessary handles for introducing the required substituents in a controlled manner.

Furthermore, the pyrrole-imidazole alkaloids, a class of marine natural products, often contain a brominated pyrrole moiety. awi.de The synthesis of these complex molecules frequently utilizes brominated pyrrole building blocks. For instance, the synthesis of Nα-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, a putative biogenetic precursor of these alkaloids, can be achieved starting from a brominated pyrrole derivative. awi.de

The development of synthetic methods to create polysubstituted pyrroles is an active area of research. nih.govnih.gov Multi-component reactions and transition-metal-catalyzed cross-coupling reactions are powerful tools for assembling these complex architectures from simpler precursors, including halogenated pyrroles. nih.govrsc.org The table below showcases different synthetic strategies employed to generate pharmacologically relevant pyrrole structures.

| Target Pyrrole Architecture | Synthetic Strategy | Key Precursors |

|---|---|---|

| Di- and Triarylpyrroles | Sequential Suzuki Cross-Coupling | Dibromo- and Tribromopyrroles, Boronic Acids clockss.org |

| Carbazole Tethered Pyrroles | FeCl3 Mediated One-Pot Three-Component Condensation | 2-Nitrovinylcarbazoles, Amines, Dimethylacetylenedicarboxylate nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Multi-step Synthesis from Aminopyrroles | 2-Aminopyrrole-3-carbonitriles nih.gov |

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a diverse range of products from a common starting material by slightly altering reaction conditions. beilstein-journals.org this compound, with its multiple reactive sites, is an excellent substrate for such strategies. The ability to selectively activate and react the different bromine atoms enables chemists to access a variety of molecular scaffolds from a single precursor.

The regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated pyrroles can often be controlled by the choice of catalyst, ligands, and reaction conditions. clockss.org This allows for a divergent approach to the synthesis of polysubstituted pyrroles. For example, by tuning the reaction parameters, one could selectively functionalize the C-2, C-3, or C-4 position of the pyrrole ring, leading to different product isomers.

This concept of divergent synthesis is not limited to simple substitutions. The functionalized pyrroles derived from this compound can themselves be used in subsequent divergent reactions. For instance, pyrrole-2,3-diones, which can be synthesized from pyrrole precursors, have been shown to react with thioureas to produce regioisomeric spiro-fused pseudothiohydantoins and thiohydantoins. beilstein-journals.org The outcome of this reaction can be directed to favor one regioisomer over the other, demonstrating a clear divergent pathway. beilstein-journals.org

The application of divergent synthesis strategies starting from readily available and highly functionalized building blocks like this compound is a key area of modern organic synthesis, enabling the efficient exploration of chemical space and the rapid generation of molecular diversity. beilstein-journals.orgmdpi.com

Future Research Directions and Unresolved Challenges

Development of Novel Regioselective and Stereoselective Synthetic Methods

A primary challenge in the field of pyrrole chemistry is achieving controlled synthesis of specifically substituted pyrroles. For 2,3,4-tribromo-1H-pyrrole, creating new synthetic routes for the selective functionalization of the C5 and N-H positions is a top priority. Existing methods often lead to product mixtures that require laborious separation. Future work should aim to develop highly regioselective methods to precisely introduce a variety of functional groups. organic-chemistry.orgresearchgate.networktribe.com

Additionally, the controlled introduction of stereocenters remains a significant obstacle. The development of stereoselective reactions is essential for producing enantiomerically pure tribromopyrrole derivatives, which is especially important in medicinal chemistry where specific stereoisomers often determine biological activity. mdpi.comacs.org Designing reactions that are efficient under mild conditions and can tolerate a wide range of functional groups will be a key focus of future research.

Exploration of New Reactivity Modes for Tribromopyrrole Derivatives

The three bromine atoms on the this compound ring provide a rich platform for chemical changes, mainly through cross-coupling reactions. nih.gov However, exploring new modes of reactivity beyond these standard methods is a major area for future research. Investigating novel C-H activation, C-Br bond functionalization, and ring-transformation reactions could lead to new chemical pathways and the creation of novel molecular structures. researchgate.net

For example, exploring the N-H bond's potential for directed reactions or the pyrrole ring's involvement in pericyclic reactions could open up new possibilities. The distinct electronic properties resulting from the three bromine atoms might also allow for previously unachievable reactivity patterns. Discovering these new modes of reactivity will expand the synthetic uses of tribromopyrroles and deepen our fundamental understanding of halogenated heterocycles. nih.gov

In-depth Mechanistic Understanding of Complex Transformations

Although several synthetic transformations involving tribromopyrroles have been documented, a detailed mechanistic understanding of many of these reactions is still missing. nih.gov Clarifying the exact reaction pathways, identifying key intermediates, and understanding the roles of catalysts and reagents are crucial for optimizing current methods and creating new, more effective ones. mdpi.com

Future research should use a mix of experimental methods, such as kinetic studies and in-situ spectroscopy, along with computational modeling. nih.govnih.gov A thorough mechanistic understanding would enable the rational design of reaction conditions to enhance yields, selectivities, and the range of applicable substrates. It would also offer insights into potential side reactions and aid in developing strategies to minimize them, resulting in cleaner and more sustainable chemical processes.

Integration of Computational Design in Synthetic Planning

Computational chemistry and machine learning are becoming vital tools in modern synthetic planning. rsc.orgarxiv.org For this compound and its derivatives, computational methods can be used to predict reactivity, design new synthetic targets with desired properties, and identify optimal reaction conditions. nih.govfigshare.com

Density Functional Theory (DFT) calculations, for instance, can offer valuable information on the electronic structure and reactivity of tribromopyrrole, guiding the development of new reactions. mdpi.com Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new transformations or to propose novel synthetic routes. arxiv.org Combining these in silico techniques with experimental work can speed up the discovery and development process, making the synthesis of complex molecules more efficient and predictable. frontiersin.org

Discovery of Undiscovered Biosynthetic Pathways for Halogenated Pyrroles

Many halogenated pyrrole alkaloids are found in marine organisms like sponges and bacteria. nih.govresearchgate.net While some of the biosynthetic pathways of these natural products are known, many are still a mystery. nih.govnih.gov Discovering new biosynthetic pathways for halogenated pyrroles, including those structurally related to this compound, is a compelling and vital area of research. acs.orgasm.orgnih.gov

Q & A

Q. What are the common synthetic routes for preparing 2,3,4-tribromo-1H-pyrrole, and how do reaction conditions influence regioselectivity?

Methodological Answer: Synthesis typically involves sequential electrophilic bromination of 1H-pyrrole. Regioselectivity is controlled by adjusting stoichiometry, solvent polarity, and temperature. For example:

- Stepwise bromination : Initial bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C. Subsequent bromination at the 3- and 4-positions may require harsher conditions (e.g., excess Br₂ in acetic acid) .

- Solvent effects : Polar aprotic solvents like acetonitrile favor tribromination by stabilizing intermediates, while non-polar solvents may lead to incomplete substitution .

- Monitoring : Reaction progress is tracked via TLC (silica gel, eluent: hexane/ethyl acetate) and confirmed by H NMR for characteristic proton depletion .

Q. How can researchers confirm the structure and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- H/C NMR : The absence of aromatic protons (due to bromination) and distinct carbon shifts (e.g., C-2 at ~125 ppm, C-3/C-4 at ~130 ppm) confirm substitution patterns. Deuterated DMSO is preferred for solubility .

- HRMS : Exact mass analysis (e.g., [M+H] expected: 328.7652) validates molecular composition. Calibration with internal standards (e.g., sodium formate) ensures accuracy .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by UV detection at 254 nm) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura coupling : The 2-bromo position is most reactive due to reduced steric hindrance. Pd(PPh₃)₄ catalyst with arylboronic acids in THF/H₂O (2:1) yields 2-aryl derivatives .

- Sonogashira coupling : 3- and 4-bromo groups require higher temperatures (80°C) and CuI co-catalysis for alkyne incorporation .

- Side reactions : Debromination may occur under strongly basic conditions; use mild bases (e.g., K₂CO₃) to minimize byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Standardized protocols : Ensure consistent NMR acquisition parameters (e.g., 300 MHz vs. 400 MHz instruments, DMSO-d₆ as solvent) .

- Cross-validation : Compare HRMS and X-ray crystallography data (if available) to resolve conflicting assignments. For example, crystallographic bond angles can clarify ambiguous NOE correlations .

- Database alignment : Cross-reference with reliable repositories (e.g., PubChem, Reaxys) to identify outliers caused by impurities or isomerism .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compare activation energies for bromine displacement at each position. The 4-bromo group often shows lower ΔG due to reduced steric strain .

- Frontier molecular orbital (FMO) analysis : Identify electron-deficient sites via LUMO maps. The 2-position typically exhibits higher electrophilicity, aligning with experimental reactivity .

- MD simulations : Solvent effects (e.g., DMF vs. toluene) on transition states can be modeled using OPLS-AA force fields to refine synthetic conditions .

Q. How do steric and electronic factors influence the catalytic debromination of this compound?

Methodological Answer:

- Catalytic systems : Pd/C with H₂ (1 atm) selectively removes the 4-bromo group at 25°C, while Zn/NH₄Cl in ethanol targets the 3-position .

- Steric maps : Molecular volume calculations (e.g., using Spartan) reveal that the 2-bromo group is least accessible, requiring harsher conditions (e.g., 100°C, 24 hrs) .

- Kinetic studies : Monitor reaction progress via H NMR to optimize time and temperature for partial vs. full debromination .

Q. What methodologies evaluate the biological activity of this compound derivatives in drug discovery?

Methodological Answer:

- Enzyme assays : Screen against kinases (e.g., EGFR) using fluorescence polarization (FP) assays. IC₅₀ values are correlated with bromine substitution patterns .

- Cellular uptake : LC-MS quantifies intracellular concentrations of derivatives in cancer cell lines (e.g., MCF-7), with logP values adjusted via prodrug strategies .

- Toxicity profiling : Ames tests and hepatocyte viability assays (MTT) identify genotoxic or cytotoxic liabilities early in lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.